1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine

Catalog No.
S12095802
CAS No.
M.F
C18H18ClN3O3
M. Wt
359.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piper...

Product Name

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

InChI

InChI=1S/C18H18ClN3O3/c19-16-5-1-14(2-6-16)13-20-9-11-21(12-10-20)18(23)15-3-7-17(8-4-15)22(24)25/h1-8H,9-13H2

InChI Key

FRTIOTMHRIMBQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine is a synthetic organic compound characterized by its piperazine core substituted with a 4-chlorobenzyl group and a 4-nitrobenzoyl moiety. The molecular formula of this compound is C17H18ClN3O3C_{17}H_{18}ClN_{3}O_{3}, and it has a molecular weight of approximately 345.79 g/mol. The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, making it relevant in medicinal chemistry due to its biological activity.

The chemical reactivity of 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine can be attributed to the functional groups present in its structure. It can undergo various reactions including:

  • Nucleophilic substitution: The piperazine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's biological properties.
  • Acylation: The piperazine nitrogen can also participate in acylation reactions, leading to the formation of amides.

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine exhibits significant biological activity, particularly in pharmacological contexts. Studies have indicated that it may possess:

  • Antitumor properties: Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
  • Antihistaminic activity: As a piperazine derivative, it may exhibit antihistamine properties useful in treating allergic reactions .

The synthesis of 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine typically involves several steps:

  • Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds.
  • Substitution reactions: The introduction of the 4-chlorobenzyl and 4-nitrobenzoyl groups can be performed via nucleophilic substitution methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

One specific method involves the reaction of 4-chlorobenzhydrol with piperazine in the presence of a base like potassium carbonate at elevated temperatures, followed by acylation with 4-nitrobenzoic acid derivatives .

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of antihistamines or other therapeutic agents.
  • Research: The compound can be used in biochemical assays to study enzyme interactions and receptor binding due to its structural characteristics.

Interaction studies involving 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine focus on its ability to bind with specific biological targets, such as receptors or enzymes. These studies typically employ techniques like:

  • Molecular docking: To predict binding affinities and interaction modes with target proteins.
  • In vitro assays: To assess biological activity against cell lines or enzyme systems.

Such studies are crucial for understanding the pharmacodynamics and potential therapeutic uses of the compound .

Several compounds share structural similarities with 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-(4-Chlorobenzhydryl)piperazinePiperazine core with chlorobenzyl groupAntihistaminic
1-(5-Isoquinolinesulfonyl)piperazineIsoquinoline substitutionAnti-tubercular
1-(Phenylmethyl)piperazineSimple phenyl substitutionPsychoactive properties

Uniqueness

The unique combination of the 4-chlorobenzyl and 4-nitrobenzoyl groups in 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine differentiates it from other similar compounds. This specific arrangement may enhance its biological activity and selectivity towards certain receptors compared to other piperazine derivatives.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

359.1036691 g/mol

Monoisotopic Mass

359.1036691 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

Explore Compound Types